

2,5-Dimethylbenzoyl Chloride: A Versatile Synthetic Building Block in Chemical Innovation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,5-Dimethylbenzoyl chloride*

Cat. No.: *B1280085*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzoyl chloride is a reactive acyl chloride that serves as an important intermediate in a variety of chemical syntheses. Its distinct substitution pattern on the aromatic ring influences the regioselectivity of its reactions and the properties of the resulting products. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **2,5-dimethylbenzoyl chloride** as a versatile building block in medicinal chemistry, agrochemicals, and materials science. This document details experimental protocols for its synthesis and key transformations, presents quantitative data in structured tables, and includes visualizations of reaction pathways and experimental workflows.

Physicochemical and Spectroscopic Data

Comprehensive data on the physical and spectroscopic properties of **2,5-dimethylbenzoyl chloride** is essential for its effective use in synthesis and for the characterization of its reaction products.

Table 1: Physical and Chemical Properties of **2,5-Dimethylbenzoyl Chloride**

Property	Value	Reference
Molecular Formula	C ₉ H ₉ ClO	[1]
Molecular Weight	168.62 g/mol	[1]
CAS Number	22328-43-4	[1]
Boiling Point	109-111 °C	[2]
Flash Point	78 °C	[2]
Hazard Symbols	C (Corrosive)	[2]
Risk Codes	R34	[2]

Table 2: Spectroscopic Data for **2,5-Dimethylbenzoyl Chloride**

Spectroscopic Technique	Key Peaks/Shifts
¹ H NMR	Data not available in search results.
¹³ C NMR	Data not available in search results.
Infrared (IR) Spectroscopy	Data not available in search results.
Mass Spectrometry (MS)	Data not available in search results.

Note: While specific experimental spectra for **2,5-dimethylbenzoyl chloride** were not available in the search results, characteristic peaks can be predicted. The IR spectrum is expected to show a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹. The ¹H NMR spectrum would likely show two singlets for the methyl groups and a complex multiplet for the aromatic protons. The ¹³C NMR would show a peak for the carbonyl carbon around 168-172 ppm, along with signals for the aromatic and methyl carbons. The mass spectrum would be expected to show a molecular ion peak at m/z 168 and a prominent peak at m/z 139 corresponding to the 2,5-dimethylbenzoyl cation.

Synthesis of 2,5-Dimethylbenzoyl Chloride

2,5-Dimethylbenzoyl chloride is most commonly synthesized from 2,5-dimethylbenzoic acid by reaction with a chlorinating agent, such as thionyl chloride.

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis of 2,5-Dimethylbenzoyl Chloride[3]

Materials:

- 2,5-Dimethylbenzoic acid (50.0 g, 332.9 mmol)
- Thionyl chloride (125 mL, 1714 mmol)
- Ice bath
- 500-mL three-necked round-bottomed flask
- Addition funnel
- Reflux condenser
- Nitrogen sweep with HCl gas scrubber

Procedure:

- A 500-mL, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber is charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol).
- The apparatus is cooled in an ice bath, and thionyl chloride (125 mL, 1714 mmol) is added over a period of about 5 minutes.[3]
- After the complete addition, the ice bath is removed, and the reaction mixture is warmed to about 50 °C to completely dissolve the 2,5-dimethylbenzoic acid.

- The reaction mixture is allowed to gradually cool with stirring to room temperature overnight.
- The excess thionyl chloride and the HCl and SO_2 reaction side-products are removed by vacuum distillation to afford **2,5-dimethylbenzoyl chloride** as an oil.^[3] This product is typically used in subsequent steps without further purification.

Key Reactions of 2,5-Dimethylbenzoyl Chloride

The reactivity of the acyl chloride functional group makes **2,5-dimethylbenzoyl chloride** a versatile building block for a range of chemical transformations, most notably Friedel-Crafts acylation and esterification.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. **2,5-Dimethylbenzoyl chloride** can be used to acylate a variety of aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

[Click to download full resolution via product page](#)

Experimental Protocol: Friedel-Crafts Acylation of Anisole with 2,5-Dimethylbenzoyl Chloride (Adapted)

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of anisole.^[4]

Materials:

- **2,5-Dimethylbenzoyl chloride** (1.0 eq)
- Anisole (1.0 eq)
- Anhydrous Aluminum Chloride (AlCl_3) (1.1 eq)
- Dichloromethane (DCM), anhydrous

- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ice

Procedure:

- Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried.
- Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ to the reaction flask. Add anhydrous DCM to create a stirrable suspension.
- Reaction: Cool the flask in an ice bath. Slowly add a solution of **2,5-dimethylbenzoyl chloride** in anhydrous DCM to the flask via the addition funnel. After the addition is complete, add a solution of anisole in anhydrous DCM dropwise.
- Quenching: After the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

Table 3: Representative Yields for Friedel-Crafts Acylation Reactions

Acyl Chloride	Aromatic Substrate	Product	Yield (%)	Reference
Acetyl Chloride	Anisole	4-Methoxyacetophenone	~90%	[4]
2,5-Dimethylbenzoyl Chloride	Anisole	4-Methoxy-2',5'-dimethylbenzophenone	Data not available	

Esterification

2,5-Dimethylbenzoyl chloride readily reacts with alcohols to form esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylbenzoate (Adapted)

This protocol is adapted from a general procedure for the esterification of a carboxylic acid.[\[5\]](#) A more direct route using the acid chloride would involve similar workup steps.

Materials:

- **2,5-Dimethylbenzoyl chloride** (1.0 eq)
- Ethanol (excess)
- Pyridine (1.1 eq)
- Diethyl ether
- 5% Sodium Bicarbonate solution

- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Dissolve **2,5-dimethylbenzoyl chloride** in an excess of ethanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add pyridine.
- Allow the reaction to stir at room temperature until completion (monitored by TLC).
- Pour the reaction mixture into water and extract with diethyl ether.
- Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,5-dimethylbenzoate.
- The product can be purified by distillation.

Applications of 2,5-Dimethylbenzoyl Chloride Agrochemicals

A related compound, 2,5-dimethylphenylacetyl chloride, is a key intermediate in the synthesis of spirotetramat, a potent insecticide.[6] This highlights the importance of the 2,5-dimethylphenyl moiety in the development of agrochemicals. The synthesis involves the acylation of an amine with 2,5-dimethylphenylacetyl chloride.

Medicinal Chemistry

Benzamides are a well-established class of pharmacologically active compounds.[3] The 2,5-dimethylbenzoyl scaffold can be incorporated into various molecules to explore their biological activities. For example, 2,5-diaminobenzamide has been identified as having anti-proliferative activity, inducing apoptosis in human cancer cell lines.[7] While a specific signaling pathway for this compound was not detailed in the search results, the induction of apoptosis is a key mechanism for many anticancer agents.

[Click to download full resolution via product page](#)

Materials Science

Acyl chlorides are crucial monomers in the synthesis of high-performance polymers such as polyamides and polyesters. **2,5-Dimethylbenzoyl chloride** can be used as a monofunctional reagent to cap polymer chains, controlling molecular weight, or potentially incorporated into more complex monomers for the synthesis of novel polymers with tailored properties. The synthesis of aramids (aromatic polyamides) from aromatic diacid chlorides and aromatic diamines is a well-established process for producing high-strength materials.[8][9]

Conclusion

2,5-Dimethylbenzoyl chloride is a valuable and versatile synthetic building block with significant potential in various fields of chemistry. Its utility in Friedel-Crafts acylation and esterification reactions allows for the straightforward introduction of the 2,5-dimethylbenzoyl moiety into a wide range of molecules. While its applications in agrochemicals are suggested by the synthesis of related compounds, and its potential in medicinal chemistry is highlighted by the bioactivity of its derivatives, further research into specific applications in materials science is warranted. The experimental protocols and data provided in this guide serve as a valuable resource for researchers looking to explore the full potential of this reactive intermediate. Further investigation is needed to fully characterize its spectroscopic properties and to elucidate the specific biological mechanisms of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylbenzoyl chloride | C9H9ClO | CID 12351885 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.uoi.gr [chem.uoi.gr]

- 3. benchchem.com [benchchem.com]
- 4. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. savemyexams.com [savemyexams.com]
- To cite this document: BenchChem. [2,5-Dimethylbenzoyl Chloride: A Versatile Synthetic Building Block in Chemical Innovation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280085#role-of-2-5-dimethylbenzoyl-chloride-as-a-versatile-synthetic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com